molecular formula C4H8O4S B13569852 4,4-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

4,4-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B13569852
M. Wt: 152.17 g/mol
InChI Key: JSOPIPOQJFAWJG-UHFFFAOYSA-N
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Description

4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is a chemical compound with the molecular formula C4H8O2S It is a member of the dioxathiolane family, characterized by a five-membered ring containing two oxygen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate carbonyl compound under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the dioxathiolane ring. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products.

Industrial Production Methods

In industrial settings, the production of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level. The use of automated systems helps in maintaining precise control over reaction parameters, ensuring high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide compounds.

    Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-1,3-dioxol-2-one: Another member of the dioxolane family with similar structural features but different reactivity.

    4-methyl-1,3,2-dioxathiolane-2,2-dioxide: A related compound with a different substitution pattern on the dioxathiolane ring.

Uniqueness

4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry

Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

4,4-dimethyl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C4H8O4S/c1-4(2)3-7-9(5,6)8-4/h3H2,1-2H3

InChI Key

JSOPIPOQJFAWJG-UHFFFAOYSA-N

Canonical SMILES

CC1(COS(=O)(=O)O1)C

Origin of Product

United States

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